molecular formula C9H17NO2 B13517509 Methyl azocane-4-carboxylate

Methyl azocane-4-carboxylate

Cat. No.: B13517509
M. Wt: 171.24 g/mol
InChI Key: MCANCJCYAKRCNH-UHFFFAOYSA-N
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Description

Methyl azocane-4-carboxylate is a chemical compound belonging to the class of azocanes, which are eight-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl azocane-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable amine with a diester, followed by cyclization to form the azocane ring. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl azocane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen in the azocane ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in THF for deprotonation followed by the addition of an electrophile.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted azocane derivatives.

Scientific Research Applications

Methyl azocane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl azocane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

    Thiazole derivatives: Exhibiting diverse biological activities, including antimicrobial and anticancer properties.

    Indazole derivatives: Important in medicinal chemistry for their anti-inflammatory and anticancer activities.

Uniqueness: Methyl azocane-4-carboxylate is unique due to its eight-membered ring structure, which imparts distinct chemical and biological properties compared to smaller or larger ring systems

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl azocane-4-carboxylate

InChI

InChI=1S/C9H17NO2/c1-12-9(11)8-4-2-3-6-10-7-5-8/h8,10H,2-7H2,1H3

InChI Key

MCANCJCYAKRCNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCNCC1

Origin of Product

United States

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